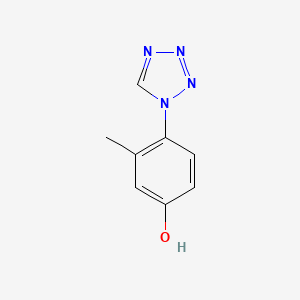![molecular formula C7H8BNO2 B1461980 [(E)-2-(3-ピリジニル)ビニル]ボロン酸 CAS No. 352525-93-0](/img/structure/B1461980.png)
[(E)-2-(3-ピリジニル)ビニル]ボロン酸
説明
“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules . They are often used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . For example, the cross-coupling reaction of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds can be carried out in the presence of PdCl2 (PPh3)2-2PPh3 (3 mol%) and KOPh in toluene or K2CO3 in dioxane for the synthesis of cyclic and acyclic β-boryl-α,β-unsaturated esters, amides, and ketones .
Molecular Structure Analysis
The molecular structure of “[(E)-2-(3-Pyridinyl)vinyl]boronic acid” can be represented by the empirical formula C7H8BNO2 .
Chemical Reactions Analysis
Boronic acids, such as “[(E)-2-(3-Pyridinyl)vinyl]boronic acid”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction to prepare pyridine substituted pyridinium N-(2′-azinyl)aminides .
Physical and Chemical Properties Analysis
“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a solid compound . Its molecular weight is 122.92 .
科学的研究の応用
鈴木・宮浦クロスカップリング反応
このボロン酸誘導体は、鈴木・宮浦クロスカップリング反応における貴重な試薬です . これらの反応は、医薬品、農薬、有機材料など、さまざまな有機化合物の合成において不可欠なステップである、炭素 - 炭素結合を形成する上で極めて重要です。
ジオールおよびルイス塩基用センサー開発
ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と相互作用する能力があるため、この化合物はこれらの物質のセンサー開発において不可欠です . これらのセンサーは、均一なアッセイと不均一な検出システムの両方で使用できます。
生物学的ラベル付けとタンパク質操作
ボロン酸はジオールと相互作用するため、生物学的ラベル付けやタンパク質操作にも使用されます . この化合物は、タンパク質の修飾や細胞のラベル付けに使用でき、これは生物学的プロセスを理解し、治療的介入を開発するために不可欠です。
治療薬開発
ボロン酸とその誘導体は、治療薬開発において重要な役割を果たします . それらは、さまざまな疾患の治療に不可欠な酵素阻害剤、キナーゼ阻害剤、および受容体拮抗薬の合成に関与しています。
糖化分子の電気泳動
この化合物は、糖化分子の電気泳動に使用されます . このアプリケーションは、糖尿病研究の分野において特に重要であり、ここで糖化ヘモグロビンのレベルを監視することが不可欠です。
ポリマーとマイクロ粒子の合成
ボロン酸は、ポリマーとマイクロ粒子の合成における構成要素として使用されます . これらの材料は、分析方法、制御放出システム、およびインスリン放出システムの開発に適用されています。
作用機序
将来の方向性
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
生化学分析
Biochemical Properties
[(E)-2-(3-Pyridinyl)vinyl]boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site of the enzyme. The boronic acid group in [(E)-2-(3-Pyridinyl)vinyl]boronic acid can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in the enzyme’s active site, leading to inhibition of enzyme activity . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups .
Cellular Effects
[(E)-2-(3-Pyridinyl)vinyl]boronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases . This inhibition can lead to alterations in downstream signaling events, affecting gene expression and cellular responses. Furthermore, [(E)-2-(3-Pyridinyl)vinyl]boronic acid has been reported to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of [(E)-2-(3-Pyridinyl)vinyl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a boronate complex with the hydroxyl groups of serine or threonine residues . This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that [(E)-2-(3-Pyridinyl)vinyl]boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse effects.
Metabolic Pathways
[(E)-2-(3-Pyridinyl)vinyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and metabolic regulation. This compound can interact with enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of [(E)-2-(3-Pyridinyl)vinyl]boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can bind to intracellular proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects on cellular function.
Subcellular Localization
[(E)-2-(3-Pyridinyl)vinyl]boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can be directed to the nucleus by interacting with nuclear localization signals on transcription factors and other nuclear proteins . Additionally, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism .
特性
IUPAC Name |
2-pyridin-3-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMUYDNWFCHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CN=CC=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699385 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-93-0 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


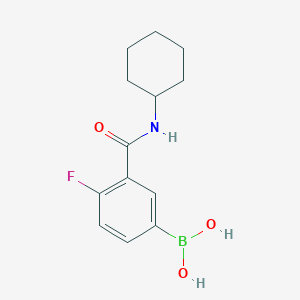
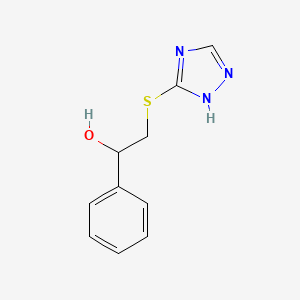
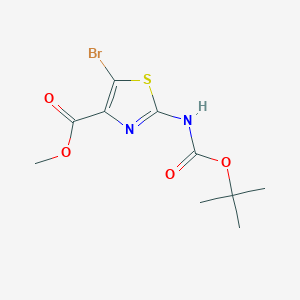
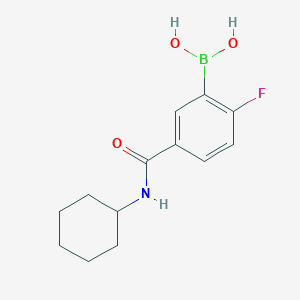
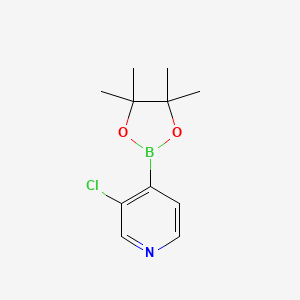
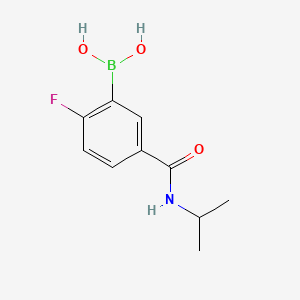


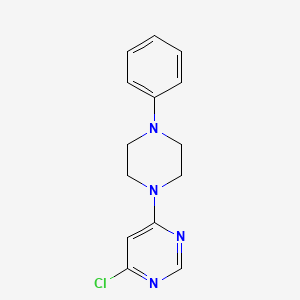

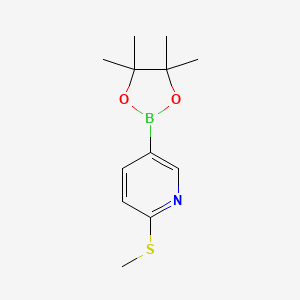
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)
